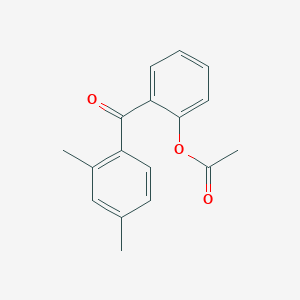

2-Acetoxy-2',4'-methylbenzophenone

Descripción general

Descripción

2-Acetoxy-2',4'-methylbenzophenone is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol. It is used as an intermediate in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

The synthesis of 2-Acetoxy-2',4'-methylbenzophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with phenyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone backbone and methyl/acetoxy substituents enable selective oxidation pathways:

Mechanistic Notes :

-

The 4'-methyl group undergoes oxidation to a carboxyl group under strong acidic oxidants .

-

Chromium-based reagents may demethylate or decarboxylate side chains depending on conditions.

Reduction Reactions

The carbonyl group and acetoxy substituent are primary reduction targets:

Mechanistic Notes :

-

LiAlH₄ reduces the ketone to an alcohol while preserving the acetoxy group.

-

Catalytic hydrogenation may cleave the acetoxy group via hydrolysis .

Substitution Reactions

The acetoxy group acts as a leaving group in nucleophilic substitutions:

Mechanistic Notes :

-

Nucleophilic aromatic substitution (SNAr) occurs at the 2-position due to electron-withdrawing acetoxy group.

-

Grignard reagents preferentially attack the ketone rather than the acetoxy group .

Hydrolysis Reactions

Acid- or base-mediated cleavage of the acetoxy group:

Mechanistic Notes :

-

Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate .

-

Enzymatic cleavage retains stereochemical integrity of other groups .

Photochemical Reactions

Benzophenone derivatives exhibit UV-induced reactivity:

| Conditions | Product Formed | Applications |

|---|---|---|

| UV light (λ = 300 nm) | Radical intermediates | Initiates polymerization . |

| Singlet oxygen sensitization | Endoperoxides | Used in photooxidation studies . |

Mechanistic Notes :

Comparative Reactivity of Structural Analogs

Aplicaciones Científicas De Investigación

2-Acetoxy-2',4'-methylbenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-Acetoxy-2',4'-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparación Con Compuestos Similares

2-Acetoxy-2',4'-methylbenzophenone can be compared with other similar compounds such as:

2-(2,4-Dimethylbenzoyl)benzoic acid: This compound has a similar structure but contains a carboxylic acid group instead of an acetate group.

2-(2,4-Dimethylbenzoyl)phenol: This compound has a hydroxyl group instead of an acetate group.

2-(2,4-Dimethylbenzoyl)aniline: This compound contains an amino group instead of an acetate group.

These similar compounds have different chemical properties and reactivities, making this compound unique in its applications and reactions .

Actividad Biológica

2-Acetoxy-2',4'-methylbenzophenone (CAS No. 890099-03-3) is an organic compound notable for its structural characteristics and diverse biological activities. This compound, with the molecular formula C₁₇H₁₆O₃ and a molecular weight of 268.32 g/mol, features a benzophenone structure that contributes to its reactivity and solubility properties. Recent studies have highlighted its potential as an anti-inflammatory and analgesic agent, along with other pharmacological properties.

Structural Characteristics

The compound's structure consists of two aromatic rings linked by a carbonyl group, with an acetoxy group at the 2-position. This arrangement enhances its ability to interact with biological macromolecules, influencing enzyme activity and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Effects : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. By modulating these enzymes, it may alleviate conditions such as arthritis and other inflammatory diseases.

- Analgesic Properties : Its ability to inhibit pain pathways suggests that it could serve as a therapeutic agent for pain management.

- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets:

- Enzyme Inhibition : The compound's structural features allow it to bind effectively to COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators .

- Cellular Signaling Modulation : It may impact various signaling pathways within cells, influencing processes such as apoptosis and oxidative stress responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Acetoxy-4'-methylbenzophenone | Benzophenone derivative | Different position of acetoxy group; varied reactivity patterns |

| 2,4-Dihydroxybenzophenone | Hydroxy-substituted | Contains hydroxyl groups; different antioxidant activities |

| Methyl 2-acetoxy-4-methylbenzoate | Ester derivative | Methyl ester form; used in synthetic pathways |

The distinct arrangement of functional groups in this compound contributes to its specific chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that this compound effectively reduced inflammation markers in vitro, suggesting its potential utility in clinical settings for inflammatory conditions.

- Analgesic Efficacy : In animal models, the compound exhibited significant analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating its promise as a pain management alternative .

- Antimicrobial Testing : Laboratory tests revealed that the compound displayed inhibitory effects against several bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Propiedades

IUPAC Name |

[2-(2,4-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-8-9-14(12(2)10-11)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRCSKPNDZWJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641610 | |

| Record name | 2-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-03-3 | |

| Record name | 2-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.